molecular formula C8H7BrClN B8475565 2-Bromo-6-(1-chloromethylvinyl)pyridine

2-Bromo-6-(1-chloromethylvinyl)pyridine

Cat. No.: B8475565
M. Wt: 232.50 g/mol
InChI Key: SUFYCCWWHCJTDL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. nih.govchemicalbook.com Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its fundamental importance. nih.govnih.gov The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and ability to participate in hydrogen bonding and metal coordination. rsc.org This has made pyridine and its derivatives indispensable in drug discovery, where the pyridine motif is often a key pharmacophore responsible for a molecule's biological activity. chemicalbook.comorganic-chemistry.orgbohrium.com

Role of Halogenated Pyridines as Versatile Synthetic Building Blocks

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines serve as versatile building blocks, with the halogen atoms acting as handles for a wide range of chemical transformations. nih.gov They are particularly valued as precursors in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. nih.govnih.gov The type of halogen (F, Cl, Br, I) and its position on the pyridine ring influence the reactivity, enabling selective functionalization of the molecule. chemicalbook.com This strategic placement of halogens allows for the stepwise and regioselective construction of highly substituted and complex pyridine derivatives.

Contextualizing 2-Bromo-6-(1-chloromethylvinyl)pyridine within Contemporary Organic Synthesis Research

Within the diverse family of halogenated pyridines, 2-Bromo-6-(1-chloromethylvinyl)pyridine represents a particularly interesting and synthetically valuable intermediate. The presence of a bromine atom at the 2-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. organic-chemistry.org Simultaneously, the 1-chloromethylvinyl group at the 6-position offers multiple points for further functionalization. The vinyl group can participate in various addition and cycloaddition reactions, while the allylic chloride provides a reactive site for nucleophilic substitution. This trifunctional nature—the pyridine nitrogen, the bromo group, and the chloromethylvinyl substituent—positions 2-Bromo-6-(1-chloromethylvinyl)pyridine as a highly adaptable precursor for the synthesis of novel heterocyclic compounds and other complex organic molecules.

Interactive Data Table: Properties of 2-Bromo-6-(1-chloromethylvinyl)pyridine and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Bromo-6-(1-chloromethylvinyl)pyridineNot availableC8H7BrClN232.51Target compound with bromo, chloro, and vinyl functionalities.
2-Bromo-6-vinylpyridine931582-13-7C7H6BrN184.03A related compound lacking the chloromethyl group. chemicalbook.com
2-Bromo-6-(chloromethyl)pyridine727356-19-6C6H5BrClN206.47A potential precursor to the target compound. organic-chemistry.org
2-Bromo-6-methylpyridine (B113505)5315-25-3C6H6BrN172.02A common starting material for further functionalization. google.com
2-Bromo-6-formylpyridine109879815-BC6H4BrNO186.01An intermediate in the synthesis of vinylpyridines.

Properties

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

2-bromo-6-(3-chloroprop-1-en-2-yl)pyridine

InChI

InChI=1S/C8H7BrClN/c1-6(5-10)7-3-2-4-8(9)11-7/h2-4H,1,5H2

InChI Key

SUFYCCWWHCJTDL-UHFFFAOYSA-N

Canonical SMILES

C=C(CCl)C1=NC(=CC=C1)Br

Origin of Product

United States

Synthetic Routes to 2 Bromo 6 1 Chloromethylvinyl Pyridine

The initial step involves the oxidation of the methyl group of 2-bromo-6-methylpyridine (B113505) to an aldehyde, yielding 2-bromo-6-formylpyridine. This transformation is a common and well-documented process in organic synthesis.

The subsequent and crucial step would be the conversion of the formyl group to the 1-chloromethylvinyl moiety. A Wittig reaction presents a viable approach for this transformation. bohrium.com The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. In this case, a chloromethyl-substituted phosphorus ylide would be required to react with 2-bromo-6-formylpyridine to generate the desired product.

Chemical Reactivity of 2 Bromo 6 1 Chloromethylvinyl Pyridine

The chemical reactivity of 2-Bromo-6-(1-chloromethylvinyl)pyridine is dictated by its three distinct functional groups: the bromo substituent, the 1-chloromethylvinyl group, and the pyridine (B92270) ring itself. This combination allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis.

The bromine atom at the 2-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. organic-chemistry.org Reactions such as Suzuki, Stille, and Sonogashira couplings would allow for the introduction of a wide variety of aryl, vinyl, and alkynyl groups at this position. nih.gov The electron-withdrawing nature of the pyridine nitrogen facilitates the oxidative addition of palladium(0) to the C-Br bond, which is the initial step in these catalytic cycles.

The 1-chloromethylvinyl group possesses two reactive sites. The vinyl moiety is susceptible to electrophilic addition reactions and can also act as a dienophile in Diels-Alder reactions. Furthermore, the allylic chloride is a reactive electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the chloromethyl position.

The pyridine nitrogen, with its lone pair of electrons, retains its basic character and can be protonated or alkylated. It can also act as a ligand for transition metals, potentially influencing the reactivity of the other functional groups within the molecule.

Mechanistic Investigations of Reactions Involving 2 Bromo 6 1 Chloromethylvinyl Pyridine

Methodologies for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for compounds like 2-Bromo-6-(1-chloromethylvinyl)pyridine involves a combination of experimental and theoretical techniques. While specific experimental studies on this exact compound are not extensively documented in publicly available literature, the general methodologies that would be applied are well-established.

Isotope Labeling: The use of isotopically labeled reactants (e.g., using ¹³C or ²H) allows for the tracking of atoms throughout a reaction. This technique is invaluable for determining bond-forming and bond-breaking steps. For example, in studying rearrangements or addition reactions of substituted pyridines, isotope labeling can definitively trace the path of specific atoms.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are essential for identifying transient intermediates and final products. In situ NMR spectroscopy can be particularly powerful for observing reactive intermediates in real-time. For a molecule like 2-Bromo-6-(1-chloromethylvinyl)pyridine, NMR would be crucial for characterizing the stereochemistry of products.

Stereochemical Analysis: The stereochemical outcome of a reaction provides significant clues about the mechanism. For reactions involving the vinyl group, determining whether the addition is syn or anti, or if the reaction is stereospecific or stereoselective, can help to distinguish between different mechanistic pathways.

Transition State Analysis and Reaction Energetics Profiling

Activation Parameters: Experimental determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), from temperature-dependent kinetic studies can provide information about the molecularity and degree of order in the transition state.

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively used to model transition states. For a hypothetical reaction of 2-Bromo-6-(1-chloromethylvinyl)pyridine, DFT could be used to locate the transition state structures for various potential pathways, such as nucleophilic substitution at the chloromethyl group, addition to the vinyl group, or reactions involving the pyridine (B92270) ring. The calculated energy of these transition states would indicate the most likely reaction pathway.

A hypothetical reaction energy profile would map the energy of the system as it progresses from reactants to products, highlighting the energies of intermediates and transition states. This profile provides a visual representation of the reaction's energetic landscape.

Influence of Catalysis on Mechanistic Pathways

Catalysts can profoundly alter the mechanism of a reaction by providing an alternative reaction pathway with a lower activation energy. For a substrate like 2-Bromo-6-(1-chloromethylvinyl)pyridine, various types of catalysis could be envisaged.

Lewis Acid Catalysis: A Lewis acid could coordinate to the nitrogen atom of the pyridine ring, increasing the electrophilicity of the vinyl group and facilitating nucleophilic attack. DFT studies on similar vinylpyridines have shown that Lewis acids like BF₃ can significantly lower the activation barrier for cycloaddition reactions and even alter the stereochemical outcome. rsc.org

Transition Metal Catalysis: Transition metals are widely used to catalyze reactions involving vinyl halides. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) could be employed to functionalize the bromo-substituted position of the pyridine ring. The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. The specific ligand environment around the metal center plays a crucial role in determining the efficiency and selectivity of the catalytic process.

Organocatalysis: Chiral organic molecules can be used to catalyze stereoselective reactions. For the vinyl group in 2-Bromo-6-(1-chloromethylvinyl)pyridine, an organocatalyst could be used to control the stereochemistry of addition reactions, such as the Morita-Baylis-Hillman reaction. nih.gov

The table below summarizes the potential influence of different catalysts on the reactions of 2-Bromo-6-(1-chloromethylvinyl)pyridine, based on general principles of catalysis.

Catalyst TypePotential Reaction SiteMechanistic Effect
Lewis AcidPyridine Nitrogen, Vinyl GroupActivation of the vinyl group towards nucleophilic attack, lowering of activation energy for cycloadditions.
Transition Metal (e.g., Pd)C-Br BondFacilitates cross-coupling reactions via a catalytic cycle involving changes in the metal's oxidation state.
OrganocatalystVinyl GroupPromotes stereoselective addition reactions through the formation of chiral intermediates or transition states.

Computational Chemistry Applications (e.g., Density Functional Theory Studies)

Computational chemistry, particularly DFT, has become an indispensable tool for mechanistic investigations, providing insights that are often difficult or impossible to obtain through experiments alone.

DFT calculations can be used to predict the reactivity of different sites within the 2-Bromo-6-(1-chloromethylvinyl)pyridine molecule. By calculating parameters such as atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and Fukui functions, the most likely sites for nucleophilic and electrophilic attack can be identified.

For instance, the LUMO (Lowest Unoccupied Molecular Orbital) distribution would likely indicate that the vinyl group and the carbon atom of the chloromethyl group are susceptible to nucleophilic attack. The relative energies of different reaction pathways can be calculated to predict the major product.

Stereoselectivity in reactions such as polymerization or cycloaddition of vinylpyridines has been successfully modeled using DFT. rsc.org By comparing the activation energies of transition states leading to different stereoisomers (e.g., isotactic vs. syndiotactic polymers), the preferred stereochemical outcome can be predicted. These models often include the explicit role of a catalyst and solvent molecules to provide a more accurate picture.

Computational methods allow for the detailed characterization of transient species such as reaction intermediates and transition states. The geometry, electronic structure, and vibrational frequencies of these species can be calculated, providing a deeper understanding of the reaction mechanism.

The reaction coordinate , which represents the path of lowest energy from reactants to products, can be mapped out using techniques like Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starting from a transition state structure can confirm that it indeed connects the intended reactants and products.

For a complex reaction involving 2-Bromo-6-(1-chloromethylvinyl)pyridine, computational studies could, for example, elucidate the structure of a palladium-complex intermediate in a cross-coupling reaction or the zwitterionic intermediate in a Morita-Baylis-Hillman reaction. This level of detail is crucial for rationalizing observed reactivity and for designing more efficient and selective reactions.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on a reaction of 2-Bromo-6-(1-chloromethylvinyl)pyridine.

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactants0.0-
Transition State 1 (TS1)+25.3C-Nu bond forming: 2.1 Å
Intermediate 1-5.2C-Nu bond formed: 1.5 Å
Transition State 2 (TS2)+15.8Proton transfer: O-H-N angle 175°
Products-20.7-

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Building Block for Complex Organic Molecules

The reactivity of halogenated pyridines is well-established in organic synthesis. The presence of three distinct reactive sites in 2-Bromo-6-(1-chloromethylvinyl)pyridine would theoretically make it a valuable precursor for a wide range of complex organic structures.

Pyridine (B92270) derivatives are fundamental to the synthesis of a vast array of heterocyclic compounds, many of which are found in pharmaceuticals and natural products. The bromo and chloromethyl groups on the pyridine ring are susceptible to nucleophilic substitution and cross-coupling reactions. For instance, the bromine atom can participate in palladium-catalyzed reactions like Suzuki or Stille couplings to form C-C bonds. The chloromethyl group can react with various nucleophiles to introduce new functionalities. These reactions could be employed to construct fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known for their diverse biological activities. The vinyl group could also participate in cycloaddition reactions to form new ring systems.

The orthogonal reactivity of the bromo, chloromethyl, and vinyl groups would allow for the stepwise introduction of different substituents, leading to the synthesis of highly functionalized pyridine derivatives. For example, the bromine atom could be selectively replaced via a coupling reaction, followed by a nucleophilic substitution at the chloromethyl position, and finally, a reaction involving the vinyl group, such as hydroboration-oxidation or epoxidation. This controlled, sequential modification would enable the creation of a library of complex pyridine-based molecules with tailored properties.

Ligand Design and Coordination Chemistry

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry due to the Lewis basicity of the nitrogen atom. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes.

2-Bromo-6-(1-chloromethylvinyl)pyridine could serve as a precursor for novel multidentate ligands. The chloromethyl group is a key handle for introducing additional coordinating atoms. For example, reaction with amines or phosphines could lead to the formation of bidentate or tridentate ligands. The pyridine nitrogen, combined with the newly introduced donor atoms, could then chelate to a metal center. The bromine atom offers a site for further elaboration, potentially linking multiple pyridine units together to form larger, more complex ligand architectures. Research on related compounds like 2-bromo-6-methylaminopyridine has shown its utility in synthesizing scaffolded ligands for creating multimetallic complexes. georgiasouthern.edu

Pyridine-containing ligands are integral to many transition metal catalysts and are used to model the active sites of metalloenzymes. mdpi.comwikipedia.org Ligands derived from 2-Bromo-6-(1-chloromethylvinyl)pyridine could be used to create catalysts for a variety of organic transformations. The electronic properties of the metal center, and thus its catalytic activity, could be fine-tuned by modifying the substituents on the pyridine ring. In bioinorganic chemistry, such ligands could be used to create synthetic models of metal-containing biological systems, aiding in the understanding of their structure and function.

Precursors for Functional Organic Materials

The incorporation of pyridine units into polymers and other organic materials can impart desirable electronic, optical, or metal-coordinating properties.

The most promising feature of 2-Bromo-6-(1-chloromethylvinyl)pyridine in this context is its vinyl group. This functionality opens the door to polymerization, potentially yielding polymers with a pyridine moiety in each repeating unit. Such polymers could find applications as:

Metal-Coordinating Polymers: The pyridine nitrogen atoms along the polymer chain could coordinate to metal ions, leading to the formation of metallopolymers with interesting catalytic, magnetic, or optical properties. For example, poly(4-vinylpyridine) has been used to create coordination complexes with transition metals. kpi.ua

Conjugated Polymers: While the pyridine ring itself is aromatic, the vinyl group could be incorporated into a larger conjugated system through polymerization with other monomers. The resulting conjugated polymers could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Surfaces: The molecule could be used to modify surfaces by either grafting it onto a substrate via one of its reactive groups or by electropolymerization through the vinyl group.

The bromo and chloromethyl groups would also allow for post-polymerization modification, enabling further tuning of the material's properties.

Construction of Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. The pyridine moiety in 2-Bromo-6-(1-chloromethylvinyl)pyridine is a key player in forming such assemblies through hydrogen bonding and metal coordination.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, allowing it to interact with complementary donor molecules to form ordered structures like rosettes, sheets, or helices. Furthermore, the pyridine unit is an excellent ligand for a wide range of metal ions. This allows for the directed self-assembly of metallo-supramolecular structures, such as cages, boxes, and coordination polymers. The bromo and chloromethylvinyl groups can be further functionalized to introduce other recognition sites or to tether the supramolecular assembly to a surface.

Table 1: Potential Supramolecular Interactions Involving 2-Bromo-6-(1-chloromethylvinyl)pyridine

Interaction TypeParticipating Group on CompoundPotential Partner Molecule/IonResulting Supramolecular Structure
Hydrogen BondingPyridine NitrogenCarboxylic acids, AmidesChains, Networks
Metal CoordinationPyridine NitrogenTransition Metal Ions (e.g., Pd, Pt, Cu)Metallo-cages, Coordination Polymers
Halogen BondingBromo GroupLewis BasesDirected Assemblies

This table is illustrative and based on the known reactivity of the functional groups.

Detailed research into the self-assembly of this specific molecule would be necessary to fully elucidate the thermodynamics and kinetics of its supramolecular structure formation. Factors such as solvent polarity, temperature, and the presence of competing ligands would significantly influence the final assembled architecture.

Intermediates for Advanced Polymeric and Optoelectronic Materials

The vinyl group of 2-Bromo-6-(1-chloromethylvinyl)pyridine is a clear indicator of its utility as a monomer for the synthesis of advanced polymers. Pyridine-containing polymers are of significant interest due to their unique electronic properties, which make them suitable for applications in optoelectronics.

Polymers derived from this monomer could be synthesized via various polymerization techniques, including free radical, cationic, and controlled radical polymerization methods like ATRP or RAFT. The resulting polymer, poly(2-Bromo-6-(1-chloromethylvinyl)pyridine), would possess a backbone with pendant functional groups that can be further modified. For instance, the bromo- and chloro-groups offer sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

The incorporation of the pyridine ring into the polymer backbone can impart desirable optoelectronic properties. Pyridine is an electron-deficient aromatic ring, and polymers containing this moiety often exhibit n-type semiconductor behavior, making them suitable for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. st-andrews.ac.ukresearchgate.net The bromo-substituent can also influence the electronic properties through the heavy-atom effect, potentially enhancing phosphorescence for applications in triplet-harvesting OLEDs.

Table 2: Projected Properties of Polymers Derived from 2-Bromo-6-(1-chloromethylvinyl)pyridine

Polymer PropertyInfluencing Functional GroupPotential Application
Electron-TransportPyridine RingOrganic Light-Emitting Diodes (OLEDs)
Tuneable BandgapBromo Group, Post-polymerization modificationOrganic Photovoltaics (OPVs)
High Refractive IndexBromo GroupOptical Coatings, Lenses
Functionalizable SitesBromo and Chloro GroupsSensors, Catalytic Supports

This table presents projected properties based on the chemistry of related pyridine-containing polymers.

Further research would be required to synthesize and characterize polymers from 2-Bromo-6-(1-chloromethylvinyl)pyridine. Key areas of investigation would include determining the polymerization kinetics, molecular weight control, and the ultimate thermal, mechanical, and optoelectronic properties of the resulting materials. The strategic modification of the pendant groups could lead to a new class of functional polymers with tailored properties for specific advanced applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Bromo-6-(1-chloromethylvinyl)pyridine by providing detailed information about the chemical environment of each hydrogen and carbon atom.

Proton NMR (¹H-NMR) for Hydrogen Environment Characterization

The ¹H-NMR spectrum of 2-Bromo-6-(1-chloromethylvinyl)pyridine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the vinyl protons, and the protons of the chloromethyl group. The electronegativity of the bromine, chlorine, and nitrogen atoms, along with the anisotropic effects of the pyridine ring and the vinyl double bond, will significantly influence the chemical shifts of these protons.

The three aromatic protons on the pyridine ring will appear as a complex multiplet system. Based on data for the analogous compound 2-bromo-6-(chloromethyl)pyridine, the proton at the 4-position (H-4) is expected to be a triplet, while the protons at the 3 and 5-positions (H-3 and H-5) would appear as doublets. The vinyl protons are expected to appear as two distinct singlets due to their geminal relationship and lack of adjacent protons to couple with. The chloromethyl protons will also likely present as a singlet, shifted downfield due to the influence of the adjacent chlorine atom.

Predicted ¹H-NMR Data for 2-Bromo-6-(1-chloromethylvinyl)pyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-4~7.70 - 7.80Triplet (t)J ≈ 7.8
Pyridine H-3/H-5~7.40 - 7.60Doublet (d)J ≈ 7.8
Vinyl H (geminal to chloromethyl)~5.50 - 5.70Singlet (s)N/A
Vinyl H (terminal)~5.30 - 5.50Singlet (s)N/A
Chloromethyl (-CH₂Cl)~4.60 - 4.70Singlet (s)N/A

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Delineation

The ¹³C-NMR spectrum will provide crucial information about the carbon framework of the molecule. Each unique carbon atom in 2-Bromo-6-(1-chloromethylvinyl)pyridine will give rise to a distinct signal. The chemical shifts will be influenced by the hybridization of the carbon atoms and the proximity of electronegative atoms.

The pyridine ring will show five distinct signals, with the carbon atom bonded to the bromine (C-2) being significantly downfield. The carbon atom at the 6-position (C-6), attached to the vinyl group, will also be deshielded. The vinyl carbons will appear in the characteristic alkene region of the spectrum. The chloromethyl carbon will be shifted downfield due to the attached chlorine atom.

Predicted ¹³C-NMR Data for 2-Bromo-6-(1-chloromethylvinyl)pyridine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2 (C-Br)~142.0
Pyridine C-6 (C-vinyl)~158.0 - 160.0
Pyridine C-4~139.0 - 140.0
Pyridine C-3/C-5~122.0 - 128.0
Vinyl C (quaternary)~135.0 - 137.0
Vinyl C (terminal CH₂)~120.0 - 122.0
Chloromethyl (-CH₂Cl)~45.0 - 47.0

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structure Assignment

For an unambiguous assignment of all proton and carbon signals, especially for the closely spaced aromatic protons, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons on the pyridine ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom. For example, it would link the signals of the chloromethyl protons to the chloromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity of the chloromethylvinyl group to the pyridine ring at the C-6 position by observing correlations between the vinyl or chloromethyl protons and the C-6 carbon of the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of 2-Bromo-6-(1-chloromethylvinyl)pyridine, as well as for assessing its purity and monitoring its formation in chemical reactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a distinctive isotopic pattern for the molecular ion peak cluster, further confirming the elemental composition.

Predicted HRMS Data for 2-Bromo-6-(1-chloromethylvinyl)pyridine (C₈H₇BrClN)

IonCalculated m/z
[M]⁺ (C₈H₇⁷⁹Br³⁵ClN)⁺230.9505
[M+2]⁺232.9485
[M+4]⁺234.9464

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Progress Monitoring

Gas chromatography coupled with mass spectrometry is an ideal method for assessing the purity of 2-Bromo-6-(1-chloromethylvinyl)pyridine and for monitoring the progress of its synthesis. GC separates the components of a mixture, and the mass spectrometer provides identification of each component as it elutes from the GC column.

This technique can be used to:

Determine Purity: The presence of any starting materials, byproducts, or impurities can be detected and identified by their retention times and mass spectra. The relative peak areas in the gas chromatogram can provide a semi-quantitative measure of the purity.

Monitor Reaction Progress: By taking aliquots from a reaction mixture over time and analyzing them by GC-MS, the consumption of starting materials and the formation of the desired product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of this compound, GC-MS can monitor the disappearance of a precursor like 2-bromo-6-acetylpyridine and the appearance of the product peak.

An in-depth analysis of the chemical compound 2-Bromo-6-(1-chloromethylvinyl)pyridine requires a suite of advanced analytical techniques to confirm its structure, identify its functional groups, and ensure its purity. Spectroscopic and chromatographic methods are fundamental to this process, providing a detailed molecular portrait. This article explores the key methodologies employed for the structural elucidation and purification of this complex pyridine derivative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-(1-chloromethylvinyl)pyridine?

  • Methodological Answer : Synthesis typically involves halogenation of pyridine derivatives followed by functionalization. For example, bromination at the 2-position of pyridine can be achieved using NBS (N-bromosuccinimide) under radical conditions . The chloromethylvinyl group is introduced via Heck coupling or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) with vinyl chloride derivatives. Reaction optimization requires precise control of temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .

Q. How is the purity and structural integrity of 2-Bromo-6-(1-chloromethylvinyl)pyridine validated in synthetic workflows?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C) to confirm substitution patterns, HPLC (>95% purity), and HRMS for molecular weight verification. For example, the vinyl proton in the chloromethylvinyl group appears as a doublet of doublets (~δ 5.5–6.5 ppm) in ¹H NMR, while the bromine atom deshields adjacent pyridine protons . Melting point analysis (if crystalline) and FTIR (C-Br stretch ~550 cm⁻¹) further validate structural features .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive C-Br and C-Cl bonds. Store under inert gas (argon) at –20°C in anhydrous DCM or THF. Solubility tests indicate moderate solubility in polar aprotic solvents (DMF, DMSO) but poor solubility in water .

Advanced Research Questions

Q. How does the chloromethylvinyl substituent influence reactivity in cross-coupling reactions compared to other halogenated pyridines?

  • Methodological Answer : The chloromethylvinyl group acts as both an electron-withdrawing group (via Cl) and a π-conjugated system, enhancing electrophilicity at the pyridine ring. This increases reactivity in Buchwald-Hartwig aminations compared to non-vinyl analogs. For example, coupling with arylboronic acids under Suzuki conditions achieves ~85% yield with Pd(PPh₃)₄ as a catalyst, versus ~60% for 2-bromo-6-methylpyridine .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated pyridines with similar substituents?

  • Methodological Answer : Discrepancies often arise from substituent electronic effects. For instance, replacing the chloromethylvinyl group with a difluoroethyl group (as in 2-Bromo-6-(1,1-difluoroethyl)pyridine) reduces steric hindrance but alters binding affinity to kinase targets. Use comparative molecular docking (e.g., AutoDock Vina) to model interactions with proteins like HIV reverse transcriptase. Validate with in vitro assays (IC₅₀ values) and SAR tables:
SubstituentTarget ProteinIC₅₀ (µM)Binding Energy (kcal/mol)
ChloromethylvinylHIV RT0.45–9.2
DifluoroethylHIV RT1.8–7.6
MethoxyEGFR Kinase>10–5.3
Data adapted from antiviral studies of analogous compounds .

Q. How can computational methods guide the design of derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer : Use QSAR models to predict logP (lipophilicity) and bioavailability. The chloromethylvinyl group increases logP by ~1.2 compared to unsubstituted pyridines, suggesting improved membrane permeability. ADMET prediction tools (e.g., SwissADME) highlight potential CYP450 interactions due to the vinyl chloride moiety, necessitating metabolic stability assays in hepatocytes .

Q. What experimental controls are critical when evaluating catalytic applications of this compound?

  • Methodological Answer : In palladium-catalyzed reactions, include controls for:

  • Ligand efficiency : Compare triphenylphosphine vs. bidentate ligands.
  • Halogen scrambling : Monitor byproduct formation (e.g., 2-chloro derivatives) via LC-MS.
  • Temperature gradients : Optimize between 60–100°C to balance reaction rate and decomposition .

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